Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, and a trifluoromethyl group . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms, and they are known for their broad range of chemical and biological properties . Pyridines are six-membered heterocyclic compounds with one nitrogen atom, and they are commonly used in the synthesis of drugs and other chemicals .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrazoles and pyridines can be synthesized through various methods . For instance, pyrazoles can be synthesized from the reaction of hydrazines with 1,3-diketones . Pyridines can be synthesized through several methods, including the Chichibabin synthesis (from aldehydes and ammonia) and the Bohlmann-Rahtz pyridine synthesis (from enaminones and alkynes) .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole and pyridine rings are aromatic and planar, which could contribute to the stability of the molecule . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Structural and Optical Properties
A study by Palion-Gazda et al. (2019) explored the impact of amine donors and nitrogen-based π-deficient heterocycles, like pyrazole and pyridine derivatives, on various properties including thermal, redox, UV–Vis absorption, and emission properties. The research highlighted the structure-dependent fluorescence properties of these compounds, which can be significant in developing new materials with specific optical properties for applications such as organic light-emitting diodes (OLEDs) and sensors (Palion-Gazda et al., 2019).
Synthetic Pathways and Applications
Gunasekaran et al. (2014) reported on the l-Proline-catalyzed synthesis of highly functionalized pyrazolo[3,4-b]pyridines, showcasing a domino reaction that leads to the creation of a six-membered ring. This methodology is noteworthy for its efficiency and the potential to produce diverse pyrazolopyridine derivatives, which could be pivotal in pharmaceutical chemistry and material science (Gunasekaran et al., 2014).
Catalysis and Green Chemistry
Rahmani et al. (2018) discussed the synthesis of pyridine-pyrimidines and their derivatives using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This research is indicative of the advancements in catalysis and green chemistry, focusing on the synthesis of heterocyclic compounds in a more environmentally friendly manner (Rahmani et al., 2018)
Anticancer Applications
Research by Chavva et al. (2013) on novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives highlighted their potential as anticancer agents. The study identified compounds with promising bioactivity against various cancer cell lines, underscoring the therapeutic potential of such chemical structures in oncology (Chavva et al., 2013).
Molecular Structure and Interactions
Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, and conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. Such studies are crucial for understanding the molecular interactions and structural stability of heterocyclic compounds, which can have implications in drug design and material science (Shawish et al., 2021).
Mechanism of Action
Target of Action
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a pyrazole-bearing compound known for its diverse pharmacological effects Pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle of Leishmania and Plasmodium species.
Mode of Action
It has been suggested that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that this compound affects pathways crucial to the survival and replication of leishmania and plasmodium species
Result of Action
It has been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that it may inhibit the growth and proliferation of Leishmania and Plasmodium species
Future Directions
Biochemical Analysis
Biochemical Properties
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions involves its binding to copper ions, which are essential cofactors for many enzymatic reactions . This compound has been shown to inhibit the activity of catecholase, an enzyme involved in the oxidation of catechol to o-quinone . The inhibition occurs through the coordination of the pyrazole nitrogen atoms to the copper ions, thereby blocking the active site of the enzyme. Additionally, this compound can interact with other metal ions, such as nickel and tin, influencing their catalytic activities .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately affecting cell viability and function. Furthermore, this compound has been shown to modulate cell signaling pathways, particularly those involving acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The inhibition of AchE by this compound can result in impaired nerve signal transmission and altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound exerts its effects primarily through the inhibition of enzymes by binding to their active sites. For instance, the coordination of the pyrazole nitrogen atoms to metal ions in the active site of catecholase prevents the enzyme from catalyzing the oxidation of catechol . Additionally, the compound can interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions can result in the modulation of cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Studies have shown that the compound can maintain its inhibitory effects on enzymes for extended periods, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of harmful enzymatic activities and modulation of cell signaling pathways . At higher doses, the compound can induce toxic effects, including severe oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significantly pronounced beyond a certain dosage . It is crucial to determine the optimal dosage to balance its therapeutic potential and minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to inhibit the activity of enzymes involved in oxidative metabolism, such as catecholase . Additionally, it can modulate the levels of metabolites by influencing the activity of key enzymes in metabolic pathways. For instance, the inhibition of acetylcholinesterase by this compound can lead to altered levels of acetylcholine and other neurotransmitters, affecting neuronal function and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments. The distribution of this compound within tissues is also affected by its affinity for different biomolecules and its ability to cross biological barriers .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct the compound to specific cellular compartments, such as the mitochondria or endoplasmic reticulum. The subcellular localization of this compound can affect its interactions with enzymes, proteins, and other biomolecules, ultimately influencing its biochemical and cellular effects .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-11(4-6-12)14-7-8-21-23-14/h3-10H,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYJHUHBVGFBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NN3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.